
2-Aminobenzothiazole-6-carbonitrile
Übersicht
Beschreibung
Esmolol ist ein kardioselektiver Betablocker, der üblicherweise unter dem Handelsnamen Brevibloc vermarktet wird. Es wird hauptsächlich zur kurzfristigen Kontrolle der ventrikulären und Herzfrequenz bei verschiedenen Arten von Tachykardie eingesetzt, einschließlich perioperativer Tachykardie und Hypertonie . Esmolol hat einen schnellen Wirkungseintritt, aber eine kurze Wirkdauer, was es für akute Situationen geeignet macht .
Vorbereitungsmethoden
Esmololhydrochlorid kann durch eine Reihe von organischen Reaktionen synthetisiert werden. Ein Verfahren beinhaltet die Reaktion von p-Bromphenol mit Methylacrylat in Gegenwart eines Palladiumkatalysators und eines Phosphinliganden, um 3-(4-Hydroxyphenyl)methylacrylat zu erzeugen. Dieser Zwischenstoff wird dann in Gegenwart eines Palladium-Kohlenstoff-Katalysators hydriert, um 4-Hydroxymethylphenylpropionat zu erhalten . Das Endprodukt, Esmololhydrochlorid, wird durch weitere Reaktionen und Reinigungsschritte erhalten .
Analyse Chemischer Reaktionen
Esmolol unterliegt einer schnellen Hydrolyse seiner Esterbindung, die durch Esterasen katalysiert wird, die im Zytosol von roten Blutkörperchen vorkommen . Diese Hydrolyse führt zur Bildung einer freien Säure und Methanol. Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen. Die Hauptreaktion von Esmolol ist seine Hydrolyse, die stereoselektiv ist und bei verschiedenen Spezies variiert .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives, including 2-aminobenzothiazole-6-carbonitrile, as promising anticancer agents. These compounds exhibit low toxicity and potent activity against various cancer cell lines. They target multiple tumor-related proteins such as tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., Aurora, CDK) .
Table 1: Summary of Anticancer Activities of 2-Aminobenzothiazole Derivatives
Compound | Target Protein | Activity (IC50) | Reference |
---|---|---|---|
Compound 22 | VEGFR-2 | 0.6 µM | |
Riluzole | Mutant p53 | Clinical Use | |
Various Derivatives | Multiple Targets | Varies |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the formation of hydrogen bonds and π-π stacking interactions with specific amino acid residues in the target proteins. This facilitates their inhibitory activity against critical pathways involved in tumor growth and metastasis .
Material Science
Synthesis of Functional Materials
this compound can serve as a versatile building block in the synthesis of functional materials. Its unique chemical structure allows it to participate in multicomponent reactions, leading to the formation of complex organic molecules with potential applications in electronics and photonics .
Table 2: Applications in Material Science
Application Area | Description |
---|---|
Electronics | Used in the development of organic semiconductors due to its electronic properties. |
Photonics | Potential use in light-emitting devices owing to its photoluminescent properties. |
Chemical Synthesis
Reagent in Organic Synthesis
The compound is utilized as a reagent in various organic synthesis pathways, particularly in the creation of other heterocyclic compounds. Its ability to act as a nucleophile makes it valuable for synthesizing more complex molecular architectures .
Case Study: Synthesis of Heterocycles
In a recent study, researchers employed this compound as a starting material for synthesizing novel heterocycles through cyclization reactions. These newly synthesized compounds exhibited enhanced biological activities compared to their precursors, demonstrating the utility of this compound in drug discovery .
Wirkmechanismus
Esmolol works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine . By inhibiting these substances, esmolol reduces the heart rate and myocardial oxygen demand, making it effective in controlling tachycardia and hypertension.
Vergleich Mit ähnlichen Verbindungen
Esmolol wird oft mit anderen Betablockern wie Landiolol und Propranolol verglichen. Landiolol ist wie Esmolol ein kurz wirkender Beta-1-selektiver Antagonist, weist jedoch eine höhere Selektivität für Beta-1-Rezeptoren auf und zeigt keine Pharmakokhaperon-Aktivität . Propranolol hingegen ist ein nicht-selektiver Betablocker mit einer längeren Wirkdauer . Das einzigartige Merkmal von Esmolol ist sein schneller Wirkungseintritt und seine kurze Wirkdauer, was es für akute Interventionen geeignet macht.
Ähnliche Verbindungen
- Landiolol
- Propranolol
- Metoprolol
- Atenolol
Der schnelle Metabolismus und die kurze Halbwertszeit von Esmolol unterscheiden es von diesen ähnlichen Verbindungen, was in klinischen Situationen, in denen eine schnelle und reversible Betablockade gewünscht ist, einen einzigartigen Vorteil bietet.
Biologische Aktivität
2-Aminobenzothiazole-6-carbonitrile (ABTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ABTC, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by data tables and recent research findings.
Structural Characteristics
2-Aminobenzothiazole derivatives, including ABTC, possess a unique heterocyclic structure that contributes to their biological activity. The presence of nitrogen and sulfur atoms allows for interactions such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors .
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of ABTC and its derivatives. The compound has shown effectiveness against various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : ABTC derivatives have demonstrated inhibitory activity against several kinases involved in cancer progression. For instance, one derivative exhibited an IC50 value of 1.4 nM against CSF1R kinase, indicating strong potential as an anticancer agent .
- Cell Line Studies : The compound has been tested against different cancer cell lines:
The following table summarizes the anticancer activity of selected ABTC derivatives:
Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Activity Description |
---|---|---|---|---|
ABTC Derivative 1 | CSF1R | 1.4 | Various | Strong inhibitor with good selectivity |
ABTC Derivative 2 | VEGFR-2 | 0.5 | Chick CAM | Inhibits angiogenesis |
ABTC Derivative 3 | MCF-7 | 2.49 | MCF-7 | Induces apoptosis and cell cycle arrest |
Antibacterial Activity
ABTC also exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Recent research has revealed:
- Minimum Inhibitory Concentration (MIC) : One derivative showed significant antibacterial potential with MIC values as low as 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation in bacterial strains, which is critical for treating persistent infections .
The following table summarizes the antibacterial activity of selected ABTC derivatives:
Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition |
---|---|---|---|
ABTC Derivative A | Staphylococcus aureus | 8 | Yes |
ABTC Derivative B | Escherichia coli | Moderate | Yes |
ABTC Derivative C | Pseudomonas aeruginosa | Moderate | Yes |
Other Biological Activities
In addition to its anticancer and antibacterial effects, ABTC has been explored for other pharmacological activities:
- Antiviral Activity : Some derivatives have shown potential as antiviral agents, particularly against hepatitis C virus .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its therapeutic effects in various conditions .
Case Studies
Several case studies have been conducted to evaluate the efficacy of ABTC in vivo:
- Xenograft Models : In an MC38 xenograft model, treatment with an ABTC derivative resulted in a 62% reduction in tumor growth at a dosage of 200 mg/kg, showcasing its potential for cancer therapy .
- Infection Models : Studies on Pseudomonas aeruginosa indicated that certain derivatives reduced motility and toxin production, suggesting a role in managing bacterial virulence .
Eigenschaften
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCZZHSWGWCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401970 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19759-66-1 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminobenzothiazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.